5-Hydroxy-2-nitrofluorene
Description
Significance of Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) as Environmental Pollutants
Nitrated polycyclic aromatic hydrocarbons (NPAHs) are derivatives of PAHs that contain at least one nitro functional group attached to their aromatic ring structure. vulcanchem.com They represent a significant class of environmental pollutants due to their widespread presence and potent biological activities. NPAHs are introduced into the environment primarily through two main pathways: direct emission from incomplete combustion processes and secondary formation in the atmosphere. ontosight.ainih.gov
Formation and Distribution:
Primary Sources: Incomplete combustion of carbon-containing materials, such as fossil fuels (e.g., in diesel and gasoline engines), biomass, and waste, releases NPAHs directly into the atmosphere. vulcanchem.comontosight.ai Diesel engine exhaust is considered one of the most significant sources of airborne NPAHs. nih.gov
Secondary Sources: NPAHs can also be formed through atmospheric reactions when parent PAHs react with nitrogen oxides (NOx) and other oxidants like ozone (O₃) and hydroxyl radicals (·OH). vulcanchem.comontosight.ai This secondary formation can lead to the presence of specific NPAH isomers, such as 2-nitropyrene (B1207036) and 2-nitrofluoranthene, which are not typically found in direct combustion emissions. nih.gov
The introduction of nitro groups onto the PAH structure increases the molecule's solubility, which can facilitate its transport through water systems, potentially leading to more widespread contamination. researchgate.net
Toxicity and Health Effects: A primary reason for the focus on NPAHs is their enhanced toxicity compared to their parent PAH compounds. researchgate.net Numerous studies have demonstrated that NPAHs can be significantly more mutagenic and carcinogenic. researchgate.netmdpi.com The toxicity of some NPAHs is estimated to be 10 to 100,000 times greater than their unsubstituted PAH counterparts. vulcanchem.com This increased biological activity is a major concern for human health, as exposure can occur through inhalation of contaminated air, as well as ingestion or skin contact with polluted soil and water. ontosight.ai The metabolites of certain NPAHs have been classified as carcinogenic or probably carcinogenic to humans by the International Agency for Research on Cancer (IARC). ontosight.ai Research has also implicated NPAHs originating from diesel fuels in the development of cancerous tissues and in the disruption of endocrine functions. insilico.eu
Mutagenic Activity of Selected NPAHs Compared to Parent PAHs
The following table presents data on the mutagenic activity of several NPAHs in the Ames test (Salmonella typhimurium strain TA100), illustrating the often-dramatic increase in mutagenicity compared to the parent PAH.
| Compound | Parent PAH Mutagenicity (log Revertants/nmol) | NPAH Mutagenicity (log Revertants/nmol) | Reference |
|---|---|---|---|
| Fluorene (B118485) / 2-Nitrofluorene (B1194847) | Not Mutagenic | 2.88 | insilico.eu |
| Pyrene / 1-Nitropyrene | Not Mutagenic | 2.66 | insilico.eu |
| Fluoranthene / 3-Nitrofluoranthene | 0.48 | 3.62 | insilico.eu |
| Benzo[a]pyrene / 1-Nitrobenzo[a]pyrene | 2.48 | 3.81 | insilico.eu |
Context of 5-Hydroxy-2-nitrofluorene within Fluorene Chemistry and Metabolism
This compound is understood primarily as a metabolite of 2-nitrofluorene (2-NF), a prevalent NPAH found in diesel exhaust and urban air. vulcanchem.comoup.com The chemistry of the fluorene molecule, a bicyclic aromatic system with a central five-membered ring, is significantly altered by the presence of the nitro (-NO₂) and hydroxyl (-OH) functional groups. vulcanchem.com The electron-withdrawing nature of the nitro group can influence the molecule's reactivity. ontosight.aimdpi.com
The biotransformation of 2-nitrofluorene is a critical process that determines its ultimate biological activity and fate within an organism. This metabolism primarily occurs through two main pathways: nitro-reduction and ring hydroxylation. ki.se
Metabolic Formation: The formation of this compound is a result of ring hydroxylation, a metabolic process catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. vulcanchem.comresearchgate.net
In vitro studies using rat pulmonary microsomes have demonstrated that cytochrome P450 enzymes, particularly those from the CYP1A subfamily (CYP1A1/2), are responsible for the hydroxylation of 2-nitrofluorene at several positions on the aromatic ring, yielding 5-, 7-, and 9-hydroxy derivatives. vulcanchem.com
Research on isolated perfused rat lungs showed that treatment with β-naphthoflavone, an inducer of CYP1A1, significantly increased the metabolic rate of 2-nitrofluorene. oup.comnih.gov Conversely, α-naphthoflavone, a CYP1A inhibitor, was found to reduce the formation of this compound by 40% in microsomal assays. vulcanchem.com
Studies with human lung tissue have also identified hydroxylated metabolites of 2-nitrofluorene, with 9-hydroxy-2-nitrofluorene being the most dominant, though 5-hydroxy derivatives were also detected. vulcanchem.com
Biological Activity and Research Findings: The metabolic conversion of 2-nitrofluorene to its hydroxylated derivatives is a key area of toxicological research. While metabolism can sometimes lead to detoxification, it can also result in bioactivation, creating more reactive compounds.
this compound has been shown to possess genotoxic potential through the formation of DNA adducts, which are covalent bonds between a chemical and DNA. vulcanchem.com The formation of DNA adducts is considered a critical early step in the process of chemical carcinogenesis. nih.govnih.gov
However, its activity appears to be different from its parent compound and other metabolites. In one study, the intraperitoneal administration of this compound to Wistar rats resulted in fourfold fewer DNA adducts compared to the parent compound, 2-nitrofluorene, and the 9-hydroxy derivative. vulcanchem.com Another study noted that 5-OH-NF demonstrated a low or non-existent potential to induce the formation of DNA adducts and preneoplastic lesions in the liver. ki.se The major DNA adducts formed from 2-nitrofluorene administration have been identified as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.govacs.org
Metabolites of 2-Nitrofluorene via Ring Hydroxylation
The following table summarizes the key hydroxylated metabolites of 2-nitrofluorene identified in research studies.
| Metabolite | Position of Hydroxylation | Key Research Finding | Reference |
|---|---|---|---|
| This compound | 5-position | Formed by CYP1A1/2; showed lower DNA adduct formation than 2-NF and 9-OH-NF in one study. | vulcanchem.com |
| 7-Hydroxy-2-nitrofluorene | 7-position | A known metabolite formed by CYP enzymes. | vulcanchem.comnih.gov |
| 9-Hydroxy-2-nitrofluorene | 9-position | Often the dominant metabolite in rat and human lung tissue studies. | vulcanchem.comoup.com |
| 6-Hydroxy-2-nitrofluorene | 6-position | Identified as a metabolite in rats after intraperitoneal administration. | nih.gov |
| 8-Hydroxy-2-nitrofluorene | 8-position | Identified as a metabolite in rats after intraperitoneal administration. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
99585-29-2 |
|---|---|
Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
7-nitro-9H-fluoren-4-ol |
InChI |
InChI=1S/C13H9NO3/c15-12-3-1-2-8-6-9-7-10(14(16)17)4-5-11(9)13(8)12/h1-5,7,15H,6H2 |
InChI Key |
PUBWNFCPDVSCQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Hydroxy 2 Nitrofluorene
Oxidative Reactions and Pathways
The oxidative metabolism of nitrofluorene compounds is a significant pathway in their biological transformation. While direct studies on 5-Hydroxy-2-nitrofluorene are limited, the oxidative pathways can be inferred from research on the parent compound, 2-nitrofluorene (B1194847). The metabolism of 2-nitrofluorene in rat lung and liver preparations primarily involves hydroxylation, with 9-hydroxy-2-nitrofluorene being a major metabolite. nih.gov In the liver, these hydroxylated metabolites can be further conjugated with glucuronides for excretion. nih.gov
In the context of this compound, the pre-existing hydroxyl group at the 5-position would influence further oxidation. The fluorene (B118485) ring system is susceptible to oxidation at various positions, notably C-7 and C-9. nih.gov The presence of the electron-donating hydroxyl group (-OH) and the electron-withdrawing nitro group (-NO2) on the aromatic rings will modulate the electron density and, consequently, the regioselectivity of further oxidative attacks by enzymes like cytochrome P450s (CYPs). nih.gov For instance, the oxidation of the related compound 2-aminofluorene (B1664046) by CYPs yields 5- and 7-hydroxy derivatives. nih.gov This suggests that the C-7 position in this compound remains a potential site for further enzymatic hydroxylation.
The oxidation of the hydroxylamino intermediate (formed from the reduction of the nitro group) can also occur, leading to the formation of reactive oxygen species and contributing to futile redox cycling. researchgate.net
Reductive Reactions and Pathways
The reduction of the nitro group is a critical metabolic pathway for nitroaromatic compounds. nih.gov This process involves a six-electron reduction that sequentially forms nitroso, N-hydroxylamino, and ultimately, amino derivatives. nih.gov This transformation dramatically alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group (Hammett constant σp = +0.78) to a strongly electron-donating amino group (σp = -0.66). nih.gov
The reduction can proceed through two main mechanisms:
Two-electron reductions: Catalyzed by oxygen-insensitive Type I nitroreductases, this pathway involves the transfer of two electrons at a time, proceeding from the nitro to the nitroso, then to the hydroxylamine, and finally to the amine. nih.gov
One-electron reductions: Catalyzed by oxygen-sensitive Type II nitroreductases, this mechanism generates a nitro anion radical. researchgate.netnih.gov In anaerobic conditions, this radical is further reduced. However, in the presence of oxygen, it can be re-oxidized back to the parent nitro compound, creating a futile cycle that generates superoxide (B77818) anions. researchgate.net
A variety of enzymes, including bacterial nitroreductases and mammalian enzymes like NADPH: P450 oxidoreductase, xanthine (B1682287) oxidase, and aldehyde oxidase, can catalyze these reductive reactions. nih.govnih.gov For example, 2-nitrofluorene is effectively reduced to 2-aminofluorene by cytosolic nitroreductases, with xanthine oxidase and aldehyde oxidase being significant contributors in the skin and liver of various mammals. nih.govnih.gov
| Enzyme/Enzyme System | Typical Location | Cofactor/Conditions | Key Function | Reference |
|---|---|---|---|---|
| Cytosolic Nitroreductases | Cytosol (e.g., Liver, Skin) | NAD(P)H | Major pathway for nitroreduction to aminofluorene. | nih.gov |
| Xanthine Oxidase | Cytosol (e.g., Skin, Liver) | Hypoxanthine | Catalyzes the reduction, particularly in skin tissue. | nih.gov |
| Aldehyde Oxidase | Cytosol (e.g., Liver) | N-methylnicotinamide | Contributes to the reduction of nitroarenes. | nih.govnih.gov |
| Cytochrome P450 Enzymes | Microsomes (e.g., Liver) | NADPH | Can reduce nitrofluorene under certain conditions. | nih.gov |
| Bacterial Nitroreductases | Intestinal Microflora | NAD(P)H | Important for the metabolism of orally ingested nitroarenes. | nih.govnih.gov |
Nucleophilic and Electrophilic Substitution Reactions
The reactivity of this compound in substitution reactions is governed by the directing effects of the hydroxyl and nitro substituents on the fluorene aromatic system.
Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, proceeding through a positively charged intermediate (benzenonium ion). masterorganicchemistry.commsu.edu The rate and position of the attack are heavily influenced by the existing substituents.
The hydroxyl (-OH) group at C-5 is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.
The nitro (-NO2) group at C-2 is a strong deactivating group and a meta-director because it withdraws electron density from the ring. msu.edu
In this compound, these competing effects determine the outcome of reactions like nitration, halogenation, or sulfonation. masterorganicchemistry.com The ring containing the hydroxyl group is significantly more activated towards electrophilic attack than the ring bearing the nitro group. Therefore, electrophiles are most likely to substitute on the C-5-containing ring at positions ortho and para to the hydroxyl group (i.e., C-4 and C-6).
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov The nitro group at the C-2 position makes the fluorene ring system susceptible to attack by nucleophiles. nih.gov While many SNAr reactions proceed via a two-step mechanism, concerted pathways are also possible, particularly with certain substituents. nih.gov The presence of the electron-donating hydroxyl group on the other ring would have a less direct, but potentially modulating, effect on the reactivity of the nitro-substituted ring towards nucleophiles.
Photochemical Transformation Mechanisms
Nitroaromatic compounds exhibit unique and complex photophysics due to the presence of the nitro group. rsc.org Upon absorption of UV light (e.g., ~330 nm), 2-nitrofluorene is promoted to an electronically excited singlet state (S1, a 1ππ* state). rsc.org From this state, the molecule has several rapid relaxation pathways:
Intersystem Crossing (ISC): A key feature of nitroaromatics is extremely fast intersystem crossing from the singlet excited state to a triplet excited state (T1). rsc.orgrsc.org This process is facilitated by strong spin-orbit coupling. rsc.org Darker 1nπ* states can act as bridges in this process. rsc.org
Internal Conversion (IC): The molecule can also return to the ground state (S0) non-radiatively through an ultrafast internal conversion process via a conical intersection. rsc.org
Fluorescence: While possible, fluorescence is often less significant due to the efficiency of the competing non-radiative ISC and IC pathways. The presence of a hydroxyl group, as in this compound, can influence excited-state dynamics, often through interactions with protic solvents that can alter relaxation pathways. nih.gov
Theoretical studies on 2-nitrofluorene indicate that once the molecule reaches the T1 triplet state, it can either decay back to the ground state or undergo photochemical reactions. rsc.org A critical structural change facilitating these reactions is the twisting of the nitro group relative to the plane of the aromatic ring. rsc.org
The photochemistry of nitroaromatic compounds often leads to the cleavage of the C-NO2 bond. For 2-nitrofluorene, theoretical models show that from the T1 excited state, the molecule can rearrange through an oxaziridine-type intermediate. rsc.org This intermediate can then dissociate, leading to the formation of Ar–O• and NO• free radicals. rsc.org These highly reactive radical species can subsequently react with other molecules in the surrounding medium to form a variety of photoproducts.
In the case of hydroxy-substituted polycyclic aromatic hydrocarbons (OH-PAHs), photodegradation can lead to the formation of hydroxylated fluorenones and other hydroxylated derivatives. nih.gov Therefore, the phototransformation of this compound would likely involve both reactions characteristic of the nitro group (e.g., C-N bond cleavage) and the hydroxy-substituted aromatic system (e.g., further oxidation and ring transformation).
The environmental medium plays a crucial role in the photochemical fate of aromatic compounds.
Gas Phase: In the gas phase, the intrinsic photophysical properties of the molecule dominate. For 2-nitrofluorene, theoretical studies show pathways for internal conversion, intersystem crossing, and subsequent photodegradation into radicals. rsc.org
Aqueous Phase: In water, solvent interactions become important. Hydrogen bonding with the hydroxyl group of this compound can alter the energy levels of excited states and influence relaxation dynamics. nih.gov The presence of dissolved organic matter and other constituents in natural waters can also lead to indirect photolysis pathways. nih.gov
Ice Phase: Photodegradation kinetics can be significantly different in ice compared to liquid water. Studies on hydroxyfluorenes have shown that photodegradation can be faster in ice. nih.gov This acceleration is attributed to a "concentration effect" where solutes are concentrated in brine pockets within the ice structure, increasing reaction rates. nih.gov For example, 2-hydroxyfluorene degrades faster in "seawater" ice than in "pure-water" or "freshwater" ice, highlighting the influence of dissolved constituents. nih.gov The types of photoproducts formed in ice can also differ from those in liquid water, sometimes resulting in simpler degradation pathways. nih.gov
| Medium | Condition | Rate Constant (k) (× 10⁻² min⁻¹) | Reference |
|---|---|---|---|
| Ice | 'Seawater' Composition | 11.4 ± 1.0 | nih.gov |
| Ice | 'Pure-water' Composition | 8.7 ± 0.4 | nih.gov |
| Ice | 'Freshwater' Composition | 8.0 ± 0.7 | nih.gov |
| Aqueous Solution | Equivalent Composition | Slower than in ice | nih.gov |
Metabolic and Biotransformation Pathways of 5 Hydroxy 2 Nitrofluorene
In Vivo Metabolic Fate Studies
Studies in animal models, particularly rats, have been instrumental in mapping the metabolic journey of 2-nitrofluorene (B1194847) within a biological system.
Following administration, 2-nitrofluorene is rapidly metabolized and its byproducts are eliminated from the body. The primary route of excretion is through the urine, with a significant portion also eliminated via the feces. nih.govnih.gov In Sprague-Dawley rats given a single oral dose of 2-nitro[9-¹⁴C]fluorene, approximately 60% of the radioactivity was excreted in the urine and 30% in the feces. nih.gov The metabolite profile is complex, consisting of both unconjugated (free) products and conjugated forms. nih.gov Unconjugated metabolites include a variety of hydroxylated acetylaminofluorenes, indicating that the metabolism of 2-nitrofluorene can intersect with the pathways of the well-studied carcinogen 2-acetylaminofluorene (B57845). nih.gov Key unconjugated metabolites identified include 5-hydroxy-2-acetylaminofluorene and 7-hydroxy-2-acetylaminofluorene. nih.gov
Hydroxylation is a primary step in the biotransformation of 2-nitrofluorene. In vivo studies have successfully isolated and characterized several hydroxylated metabolites. Following intraperitoneal administration to rats, analysis revealed the formation of multiple hydroxylated derivatives of 2-nitrofluorene. nih.gov The peak levels of these metabolites were observed 24 hours after injection. nih.gov
The identified compounds include:
9-hydroxy-2-nitrofluorene
8-hydroxy-2-nitrofluorene
7-hydroxy-2-nitrofluorene
6-hydroxy-2-nitrofluorene
6,9-dihydroxy-2-nitrofluorene nih.gov
Table 1: Identified Hydroxylated Metabolites of 2-Nitrofluorene In Vivo
| Metabolite Name | Position of Hydroxylation |
| 6,9-dihydroxy-2-nitrofluorene | C6 and C9 |
| 9-hydroxy-2-nitrofluorene | C9 |
| 6-hydroxy-2-nitrofluorene | C6 |
| 7-hydroxy-2-nitrofluorene | C7 |
| 8-hydroxy-2-nitrofluorene | C8 |
To facilitate excretion, the hydroxylated metabolites of 2-nitrofluorene can undergo further conjugation. Two specific sulfate (B86663) conjugates have been identified in vivo: 6-[(hydroxysulfonyl)oxy]-2-nitrofluorene (2-nitrofluorene 6-sulfate) and 7-[(hydroxysulfonyl)oxy]-2-nitrofluorene (2-nitrofluorene 7-sulfate). nih.gov Additionally, studies using isolated perfused rat livers show that hydroxylated 2-nitrofluorenes are further conjugated to glucuronides, which are then excreted in the bile. nih.gov The glucuronide conjugate of 9-hydroxy-2-nitrofluorene was identified as the major metabolite in bile. nih.gov
Table 2: Identified Conjugated Metabolites of 2-Nitrofluorene In Vivo
| Metabolite Name | Conjugate Type | Position of Conjugation |
| 2-nitrofluorene 6-sulfate | Sulfate | C6 |
| 2-nitrofluorene 7-sulfate | Sulfate | C7 |
| 9-hydroxy-2-nitrofluorene glucuronide | Glucuronide | C9 |
The metabolism of 2-nitrofluorene demonstrates a notable degree of regioselectivity, meaning that chemical changes occur at specific positions on the molecule. The ability to isolate and identify distinct hydroxylated isomers, such as the 6-, 7-, 8-, and 9-hydroxy forms, underscores the specific nature of the enzymatic processes involved in its in vivo biotransformation. nih.gov This regioselectivity is crucial as the position of hydroxylation can significantly influence the subsequent conjugation reactions and the ultimate biological activity of the metabolites.
In Vitro Enzymatic Biotransformation
In vitro models provide a controlled environment to investigate the specific enzymes and mechanisms responsible for the metabolism of xenobiotics like 2-nitrofluorene.
The cytochrome P450 (P450) superfamily of enzymes plays a central role in the initial oxidative metabolism of 2-nitrofluorene. nih.govfrontiersin.org Specifically, human cytochrome P450 1A1 (CYP1A1) has been identified as a key enzyme in the metabolic activation of this compound. nih.govresearchgate.net
The mechanism of CYP1A1-catalyzed transformation involves several key steps:
Electrophilic Addition : This is considered the rate-determining step in the activation process. nih.govresearchgate.net
Epoxidation : Following the initial addition, epoxidation is the more favorable pathway compared to other mechanisms like the NIH shift or proton shuttle. nih.govresearchgate.net This leads to the formation of unstable epoxide intermediates.
Formation of Hydroxylated Products : The primary epoxidation products are identified as 6,7-epoxide-2-nitrofluorene and 7,8-epoxide-2-nitrofluorene. These epoxides are unstable and react readily with water (hydrated hydrogen ions and hydroxyls) to yield hydroxylated metabolites, such as the endocrine disruptor 7-hydroxy-2-nitrofluorene. nih.govresearchgate.net
These enzymatic reactions are fundamental to the biotransformation of 2-nitrofluorene, initiating the cascade that leads to the array of hydroxylated and conjugated metabolites observed in vivo.
Nitroreductase Activities
Nitroreductases are a class of enzymes that catalyze the reduction of a nitro group (-NO₂) to an amino group (-NH₂), a critical step in the metabolic activation of many nitroaromatic compounds. This process typically occurs in a stepwise fashion, forming nitroso and N-hydroxyamino intermediates. The N-hydroxyamino metabolite is often a proximate carcinogen, capable of binding to cellular macromolecules after further activation.
In the context of 5-Hydroxy-2-nitrofluorene, the activity of nitroreductases appears to be significantly attenuated compared to the parent compound, 2-nitrofluorene. Research indicates that hydroxylation at the 5-position of the fluorene (B118485) ring diminishes the compound's genotoxic potential. Studies in rats have shown that this compound has a low capacity to induce the formation of DNA adducts and preneoplastic lesions in the liver. nih.govki.se This suggests that it is a poor substrate for the nitroreductase enzymes that would typically initiate the activation pathway. This contrasts with 2-nitrofluorene, where nitroreduction is a major route for its metabolic activation. ki.se
| Compound | DNA Adduct Formation Potential | Initiation Potential for Preneoplastic Lesions |
|---|---|---|
| 2-Nitrofluorene (Parent Compound) | High | High |
| This compound | Low to None | Low to None |
| 7-Hydroxy-2-nitrofluorene | Moderate | Moderate |
| 9-Hydroxy-2-nitrofluorene | Moderate | Moderate |
Other Enzymatic Pathways
Beyond nitroreduction, other enzymatic pathways are central to the metabolism of this compound.
Formation via Cytochrome P450: this compound is itself a product of Phase I metabolism, formed from the ring hydroxylation of 2-nitrofluorene. This oxidative pathway is catalyzed by Cytochrome P450 (CYP) enzymes. ki.senih.gov While nitroreduction is an activation pathway, this ring oxidation is generally considered a detoxification step, as it creates a more polar, water-soluble molecule that is more readily excreted.
Conjugation Pathways (Phase II Metabolism): The presence of a hydroxyl group on the this compound molecule makes it a prime substrate for Phase II conjugation enzymes. Although specific studies on the conjugation of this particular metabolite are limited, based on general principles of xenobiotic metabolism, it is highly probable that the hydroxyl group undergoes glucuronidation (via UDP-glucuronosyltransferases) or sulfation (via sulfotransferases). These reactions would further increase the compound's water solubility and facilitate its elimination from the body, representing a terminal detoxification step.
Mechanisms of Metabolic Activation
Metabolic activation is the process by which a relatively inert chemical (a procarcinogen) is converted into a reactive electrophilic species (an ultimate carcinogen) that can covalently bind to nucleophilic sites on cellular macromolecules like DNA and proteins. For nitroaromatic hydrocarbons, this activation is intrinsically linked to the reduction of the nitro group.
Formation of Reactive Intermediates
The established activation pathway for carcinogenic nitroaromatics involves a multi-step reduction of the nitro moiety. nih.gov
The nitro group is first reduced to a nitroso derivative.
Further reduction yields a reactive N-hydroxyarylamine intermediate (e.g., N-hydroxy-2-aminofluorene from 2-nitrofluorene). nih.gov
This N-hydroxyarylamine is a key proximate genotoxic metabolite. oup.com However, to become the ultimate carcinogen, it often requires further activation through O-esterification by enzymes such as N,O-acetyltransferases (NATs) or sulfotransferases (SULTs). oup.comresearchgate.net This esterification creates a highly unstable N-acetoxy or N-sulfonyloxy ester, which spontaneously breaks down to form a very electrophilic nitrenium ion. This ion is the ultimate reactive species that attacks DNA.
For this compound, this entire activation cascade is believed to be highly inefficient. The low levels of DNA adducts and preneoplastic lesions observed following its administration strongly indicate that it either fails to undergo significant nitroreduction or that any N-hydroxyamino intermediate formed is not efficiently esterified. nih.govki.se The presence of the hydroxyl group at the 5-position may sterically hinder the necessary enzymatic activity or alter the electronic properties of the molecule, making it a poor substrate for activation.
Interaction with Cellular Macromolecules (e.g., DNA, Proteins)
The interaction of reactive metabolites with cellular macromolecules is the molecular initiating event in chemical carcinogenesis. The covalent bonds formed are known as adducts.
Research has demonstrated that this compound possesses a very low potential to form DNA adducts. ki.se When administered to rats, it resulted in minimal to no detectable adducts in liver DNA, an organ that is a primary target for the parent compound. nih.gov
This is in stark contrast to the parent compound, 2-nitrofluorene, and its activated metabolites. The metabolic activation of 2-nitrofluorene leads to the formation of several distinct DNA adducts. The major adduct identified in numerous studies is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). oup.comnih.gov Other acetylated adducts, such as N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF), have also been identified. oup.com The formation of these adducts is directly correlated with the mutagenic and carcinogenic activity of 2-nitrofluorene. ki.se The inability of this compound to generate significant levels of such adducts underscores its role as a detoxification product. nih.govki.se
| Adduct Abbreviation | Full Chemical Name | Parent Metabolite |
|---|---|---|
| dG-C8-AF | N-(deoxyguanosin-8-yl)-2-aminofluorene | N-Hydroxy-2-aminofluorene |
| dG-C8-AAF | N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | N-Hydroxy-2-acetylaminofluorene |
| dG-N²-AAF | 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene | N-Hydroxy-2-acetylaminofluorene |
Environmental Fate and Degradation of 5 Hydroxy 2 Nitrofluorene
Biodegradation Studies
The microbial degradation of 5-Hydroxy-2-nitrofluorene is a key process in its environmental removal. While specific studies on this compound are limited, the biodegradation pathways can be inferred from research on fluorene (B118485) and other nitroaromatic compounds.
The microbial breakdown of fluorene, the parent hydrocarbon of this compound, has been observed in various bacterial strains. For instance, Staphylococcus auriculans DBF63 can utilize fluorene as a sole carbon and energy source nih.gov. The degradation is initiated by oxidation of the aromatic rings. A common initial step is the hydroxylation of the fluorene molecule.
In the case of fluorene degradation by an Arthrobacter sp. strain F101, the pathway involves the formation of 9-fluorenol and 9H-fluoren-9-one nih.gov. However, this can be a dead-end route for some microorganisms nih.gov. A productive pathway that supports cell growth involves the cleavage of one of the aromatic rings, leading to the formation of compounds like 3,4-dihydrocoumarin nih.gov.
For nitroaromatic compounds, biodegradation can be initiated by enzymes such as monooxygenases and dioxygenases, which hydroxylate the aromatic ring and can lead to the removal of the nitro group researchgate.netnih.gov. The presence of both a hydroxyl and a nitro group on the fluorene backbone of this compound suggests that microorganisms may employ a combination of these pathways. Ring oxidation is a likely initial step, potentially followed by ring fission to break down the aromatic structure.
The characterization of biodegradation products is crucial for understanding the complete degradation pathway. In studies of fluorene degradation by Staphylococcus auriculans DBF63, several hydroxylated intermediates were identified, including 9-fluorenol, 9-fluorenone (B1672902), 4-hydroxy-9-fluorenone, and 1-hydroxy-9-fluorenone nih.gov. Further degradation led to the accumulation of 1,1a-dihydroxy-1-hydro-9-fluorenone nih.gov. Similarly, fungal degradation of fluorene has been shown to yield 9-fluorenol and 9-fluorenone as the main products pjoes.com.
For nitroaromatic compounds, the biodegradation process can lead to the formation of various intermediates. For example, the degradation of 5-nitroanthranilic acid by Bradyrhizobium sp. strain JS329 involves an initial hydrolytic deamination to form 5-nitrosalicylic acid, which is then subject to ring cleavage nih.gov. While specific degradation products for this compound have not been documented, it is plausible that its biodegradation would result in a suite of hydroxylated and ring-cleaved products, reflecting the breakdown of its complex structure.
| Parent Compound | Degrading Microorganism | Major Biodegradation Products |
| Fluorene | Arthrobacter sp. strain F101 | 9-Fluorenol, 9H-fluoren-9-one, 3,4-dihydrocoumarin nih.gov |
| Fluorene | Staphylococcus auriculans DBF63 | 9-Fluorenol, 9-fluorenone, 4-hydroxy-9-fluorenone, 1-hydroxy-9-fluorenone, 1,1a-dihydroxy-1-hydro-9-fluorenone nih.gov |
| 5-Nitroanthranilic Acid | Bradyrhizobium sp. strain JS329 | 5-Nitrosalicylic acid nih.gov |
Photolytic Degradation in Environmental Compartments
Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation process for many organic pollutants in the environment.
The photolytic behavior of hydroxylated fluorene derivatives has been investigated in aqueous environments. A study on 2-hydroxyfluorene and 9-hydroxyfluorene demonstrated that these compounds photodegrade more rapidly in ice than in liquid water under simulated solar irradiation bohrium.com. This accelerated degradation in ice is attributed to a concentration effect caused by freezing bohrium.com. The presence of dissolved constituents such as chloride ions, nitrate (B79036) ions, and ferric iron can also influence the rate of phototransformation bohrium.com.
While the specific kinetics for this compound are not available, studies on similar compounds provide insights. For instance, the photolysis of 5-nitrofurfural in aqueous solutions leads to the substitution of the nitro group researchgate.net. The half-lives of photolytic degradation can be on the order of hours, though this is highly dependent on the specific compound and environmental conditions nih.gov.
In the atmosphere, organic compounds can be transformed through reactions with photochemically generated oxidants. The atmospheric lifetimes of polycyclic aromatic hydrocarbons (PAHs) are largely determined by their reactions with hydroxyl (OH) radicals, nitrate (NO₃) radicals, and ozone (O₃), as well as by direct photolysis copernicus.org. These reactions lead to the formation of more oxidized compounds, including nitrated and oxygenated derivatives copernicus.orgdoi.org. The photochemistry of 2-nitrofluoranthene, another nitrated PAH, has been shown to lead to the formation of various photoproducts in the presence of phenols, which are also found in atmospheric aerosols researchgate.net. Given its structure, this compound is likely susceptible to similar atmospheric phototransformation processes.
Atmospheric Formation and Transformation (considering parent fluorene and related NPAHs)
Nitrated polycyclic aromatic hydrocarbons (NPAHs), including derivatives of fluorene, can be formed in the atmosphere through the reaction of parent PAHs with nitrogen oxides researchgate.netresearchgate.net. Gas-phase reactions of fluorene with OH and NO₃ radicals in the presence of nitrogen dioxide (NO₂) can lead to the formation of 2-nitrofluorene (B1194847) researchgate.netnih.gov. This atmospheric reaction is considered a significant source of 2-nitrofluorene found in ambient particulate matter nih.gov.
The formation of this compound in the atmosphere could potentially occur through the subsequent hydroxylation of atmospherically formed 2-nitrofluorene. PAHs are known to undergo reactions with various atmospheric oxidants, leading to the formation of more mutagenic and carcinogenic nitrated and oxygenated derivatives doi.org. The OH radical-initiated reaction is a major formation mechanism for these derivatives throughout the year doi.org.
Radical-Initiated Reactions (e.g., OH, NO₃)
The atmospheric lifetime and transformation of this compound are largely dictated by its reactions with key atmospheric oxidants. In the troposphere, the hydroxyl radical (OH) during the daytime and the nitrate radical (NO₃) at night are the primary initiators of degradation for many organic pollutants. copernicus.orgcopernicus.org
For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, reactions with these radicals lead to the formation of a variety of oxygenated and nitrated products, altering their chemical structure and potential toxicity. copernicus.orgresearchgate.net The rates of these reactions are crucial for determining the persistence and transport of these compounds in the environment.
Reaction with Hydroxyl Radicals (OH): The gas-phase reaction with photochemically produced hydroxyl radicals is a major degradation pathway for aromatic compounds. acs.org While specific kinetic data for the reaction of OH radicals with this compound are not available in the cited literature, studies on related compounds provide context. For instance, the atmospheric degradation of many PAHs and their derivatives is known to be primarily controlled by their reaction with OH radicals. acs.orgnih.govresearchgate.net The presence of a hydroxyl group on the aromatic ring is expected to activate the molecule, potentially leading to faster reaction rates compared to the parent compound, 2-nitrofluorene. The reaction likely proceeds via electrophilic addition of the OH radical to the aromatic ring system or hydrogen abstraction from the hydroxyl group.
Reaction with Nitrate Radicals (NO₃): During nighttime, in the absence of sunlight, the nitrate radical becomes a significant oxidant in the troposphere. case.edu Heterogeneous reactions between particle-associated PAHs and NO₃ radicals are an important degradation pathway. researchgate.net These reactions can lead to further nitration or the formation of other oxygenated derivatives. For aromatic compounds, the presence of activating groups can influence the rate and mechanism of NO₃ radical reactions. Investigations on various organic compounds, including furan (B31954) derivatives and nitrophenols, have shown that NO₃ radicals can be highly reactive, contributing significantly to their atmospheric removal. uni-wuppertal.decopernicus.org However, specific rate constants and product studies for the reaction between this compound and NO₃ radicals have not been detailed in the available research.
Nitration Pathways
Nitro-PAHs can be formed in the atmosphere through the gas-phase or heterogeneous reactions of parent PAHs with nitrogen oxides. case.edu For a compound that is already a nitro-PAH derivative, such as this compound, further nitration can occur, leading to the formation of dinitro- or hydroxydinitro-PAH species.
Atmospheric nitration can be initiated by reactions involving OH radicals in the presence of nitrogen dioxide (NO₂) or by reactions with the NO₃ radical. acs.org The hydroxyl group on the this compound molecule is an activating group, which would likely direct further electrophilic nitration to specific positions on the aromatic rings. General mechanisms for the nitration of aromatic compounds often involve the addition of a nitrating agent followed by the elimination of a hydrogen atom. pageplace.de While these general principles are well-established, specific studies detailing the atmospheric nitration pathways, product yields, and reaction kinetics for this compound are not sufficiently covered in the existing scientific literature to provide detailed, compound-specific data.
Computational and Theoretical Studies on 5 Hydroxy 2 Nitrofluorene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of nitroaromatic compounds. These methods provide a framework for understanding electronic structure, reactivity, and reaction pathways.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule, governed by the arrangement of its electrons, is fundamental to its chemical reactivity. In molecules like 5-hydroxy-2-nitrofluorene, the interplay between the electron-donating hydroxyl (-OH) group and the electron-withdrawing nitro (-NO₂) group on the fluorene (B118485) backbone dictates the distribution of electron density.
Quantum chemical calculations can predict various parameters that describe a molecule's reactivity. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.
For related nitroaromatic compounds, DFT calculations have been used to determine reactivity descriptors. For example, in a study of dihydrothiouracil-indenopyridopyrimidines, reactivity descriptors such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω) were calculated to understand reactivity changes in different environments. mdpi.com Similar calculations for this compound would elucidate the influence of its specific substitution pattern.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. In a study on mono-hydroxyflavones, NBO analysis revealed that carbons directly bonded to oxygens are positively charged (deshielded), while other carbons are negatively charged (shielded). mdpi.com For this compound, NBO analysis would likely show a significant positive charge on the carbon attached to the nitro group and delocalization of charge due to the hydroxyl group's resonance effects.
The following table summarizes conceptual data points that would be derived from DFT calculations for a molecule like this compound, based on findings for analogous compounds.
| Calculated Property | Significance | Expected Trend for this compound |
| HOMO Energy | Electron-donating ability | Relatively high due to the -OH group |
| LUMO Energy | Electron-accepting ability | Relatively low due to the -NO₂ group |
| HOMO-LUMO Gap | Chemical reactivity | Relatively small, suggesting moderate to high reactivity |
| Dipole Moment | Polarity and intermolecular interactions | Significant due to polar -OH and -NO₂ groups |
| NBO Charges | Charge distribution and reactive sites | Positive charge on C2 (bonded to -NO₂) and negative charge on the oxygen of the -OH group |
Reaction Mechanisms and Energy Barriers (e.g., DFT, QM/MM, Transition State Theory)
DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms, transition states, and activation energy barriers. chemrxiv.org For a molecule like this compound, several types of reactions could be computationally investigated, including electrophilic aromatic substitution, nucleophilic substitution, and reactions involving the nitro and hydroxyl groups.
For example, a DFT study on the reaction between curcumin (B1669340) (a molecule with hydroxyl groups) and nitrogen dioxide (NO₂) investigated mechanisms for aromatic ring nitration and hydrogen release. chemrxiv.org The study calculated the Gibbs free activation energy (Δ‡G°) and activation enthalpy (Δ‡H°) for these pathways, revealing that the radical-based mechanism was kinetically favored. chemrxiv.org
Similarly, theoretical studies on cycloaddition reactions involving nitro-substituted compounds have used DFT to investigate the reaction mechanism and selectivity, providing valuable insights for synthesis. chemrxiv.org Transition State Theory, combined with quantum chemical calculations, allows for the prediction of reaction rates.
A hypothetical reaction involving this compound could be the nitration of the aromatic ring. A computational study would involve:
Geometry Optimization: Finding the lowest energy structures of reactants, intermediates, transition states, and products.
Frequency Calculations: To confirm that reactants and products are energy minima and transition states have exactly one imaginary frequency.
Energy Profile Construction: Plotting the relative energies of all species along the reaction coordinate to determine the activation energy barriers.
The table below illustrates the kind of data that would be generated from a DFT study on a hypothetical reaction of this compound.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants | 0.0 | Starting materials (e.g., this compound + electrophile) |
| 2 | Transition State 1 | +15.2 | Energy barrier for the formation of the sigma complex |
| 3 | Intermediate | -5.4 | Sigma complex (Wheland intermediate) |
| 4 | Transition State 2 | +3.1 | Energy barrier for the removal of a proton |
| 5 | Products | -12.8 | Final products (e.g., substituted this compound) |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations provide information about static electronic properties, MD simulations offer insights into the dynamic behavior of systems, such as conformational changes, solvent effects, and interactions with other molecules.
For a molecule like this compound, MD simulations could be used to:
Explore Conformational Space: Although the fluorene core is rigid, the orientation of the hydroxyl and nitro groups can be studied.
Simulate Solvation: Understand how the molecule interacts with different solvents, which is crucial for predicting its behavior in solution.
Study Interactions with Biomolecules: MD simulations are extensively used in drug design to simulate the binding of a ligand to a protein receptor. researchgate.net
Reactive MD simulations can also be performed to model chemical reactions at the atomic level, providing a dynamic picture of bond breaking and formation. scispace.com For instance, reactive MD has been used to study the initial chemical events in the decomposition of energetic materials. scispace.com Such simulations for this compound could provide insights into its thermal stability and decomposition pathways.
The following table presents typical parameters and outputs from an MD simulation.
| Simulation Parameter/Output | Description | Relevance to this compound |
| Input Parameters | ||
| Force Field | A set of empirical energy functions to describe the potential energy of the system. | A suitable force field for aromatic nitro and hydroxyl compounds would be chosen. |
| Solvent Model | Explicit or implicit representation of the solvent. | Simulating in water or an organic solvent to study solubility and interactions. |
| Temperature and Pressure | Controlled to mimic experimental conditions. | Studying the molecule's behavior under different environmental conditions. |
| Output Data | ||
| Trajectory | The positions, velocities, and energies of all atoms over time. | Visualizing the dynamic behavior and conformational changes. |
| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Analyzing the solvation shell structure around the -OH and -NO₂ groups. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Assessing the stability of the molecule's conformation over the simulation time. |
Excited-State Properties and Photophysical Mechanisms
The interaction of molecules with light is governed by their excited-state properties. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for studying these properties and elucidating photophysical and photochemical mechanisms. nih.gov
For nitroaromatic compounds, several unique photoinduced processes have been studied. These molecules can undergo very fast intersystem crossing from the singlet excited state to the triplet manifold. rsc.orgconsensus.app They can also have a nitric oxide (NO) photodissociation channel. rsc.orgconsensus.app
The presence of both a hydroxyl and a nitro group on the fluorene ring suggests the possibility of interesting excited-state dynamics, such as excited-state intramolecular proton transfer (ESIPT). In a study of 4-nitrocatechol, which has adjacent hydroxyl groups and a nitro group, efficient proton transfer was observed in the excited state. uci.edu
A computational study of the excited-state properties of this compound would typically involve:
Calculation of Vertical Excitation Energies: To predict the UV-Vis absorption spectrum.
Optimization of Excited-State Geometries: To understand how the molecular structure changes upon photoexcitation.
Mapping of Potential Energy Surfaces: To identify pathways for de-excitation, such as fluorescence, phosphorescence, intersystem crossing, and photochemical reactions. nih.gov
The table below shows hypothetical data from a TD-DFT calculation on this compound, based on typical values for nitroaromatic compounds.
| Property | Calculated Value | Interpretation |
| S₀ → S₁ Excitation Energy | 3.54 eV | Corresponds to the main absorption band in the UV-Vis spectrum. |
| Oscillator Strength (S₀ → S₁) | 0.25 | Indicates a high probability for this electronic transition. |
| S₁ State Lifetime | 1-10 ps | Suggests rapid deactivation through non-radiative pathways like intersystem crossing. |
| T₁ State Energy | 2.89 eV | The lowest triplet state, which could be involved in phosphorescence or photochemical reactions. |
| Spin-Orbit Coupling (S₁-T₁) | ~50 cm⁻¹ | A large value would facilitate efficient intersystem crossing. |
Analytical Methodologies for the Detection and Quantification of 5 Hydroxy 2 Nitrofluorene
Extraction and Sample Preparation Techniques
Effective sample preparation is a critical step to isolate 5-Hydroxy-2-nitrofluorene from complex sample matrices, remove interfering substances, and concentrate the analyte prior to instrumental analysis. The choice of extraction technique depends on the sample type (e.g., water, soil, air particulate matter, biological fluids), the physicochemical properties of the analyte, and the desired analytical sensitivity.
Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of nitro- and hydroxy-substituted polycyclic aromatic hydrocarbons (PAHs) from liquid samples. researchgate.net This method relies on the partitioning of the analyte between a liquid sample and a solid sorbent material packed in a cartridge or disk. nih.gov
For compounds like this compound, reversed-phase sorbents such as octadecylsilane (B103800) (C18)-bonded silica (B1680970) are commonly employed. researchgate.net The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an appropriate organic solvent. nih.gov The selection of the elution solvent is critical for achieving high recovery. Solvents like acetonitrile (B52724) and methylene (B1212753) chloride have been shown to be effective for eluting nitro-PAHs from C18 sorbents, with recovery rates often ranging from 76% to 97%. researchgate.net
Dispersive solid-phase extraction (d-SPE) is a variation where the sorbent is dispersed directly into the sample solution, enhancing the contact between the sorbent and the analyte. nih.gov After an extraction period, the sorbent is separated by centrifugation or filtration. nih.gov
| Parameter | Description | Typical Values/Examples | Recovery Rates (%) |
|---|---|---|---|
| Sorbent Type | The solid material that retains the analyte. | Octadecylsilane (C18), Styrene-divinylbenzene (SDB) | 76 - 97% for related nitro-PAHs researchgate.net |
| Elution Solvent | The solvent used to recover the analyte from the sorbent. | Acetonitrile, Methylene Chloride | |
| Sample Matrix | The medium from which the analyte is being extracted. | Aqueous samples (e.g., water, urine) |
Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is a technique that utilizes elevated temperatures and pressures to enhance the extraction efficiency of organic compounds from solid and semi-solid samples. nih.govepa.gov By maintaining the solvent in a liquid state above its atmospheric boiling point, PFE can achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods like Soxhlet extraction. nih.govyoutube.com
This method is particularly suitable for extracting semi-volatile organic compounds, including nitro- and hydroxy-PAHs, from matrices such as soil, sediment, and air particulate matter. epa.gov The elevated temperature increases the solubility and diffusion rates of the analytes, while the high pressure facilitates the penetration of the solvent into the sample matrix. nih.gov
Key parameters that are optimized in PFE include the extraction solvent, temperature, pressure, and static extraction time. scielo.br For PAHs and their derivatives, solvents such as dichloromethane (B109758) and toluene (B28343) have been used effectively. scispace.comglsciences.eu Extraction temperatures typically range from 100 to 200 °C, with pressures around 1500 to 2000 psi. epa.govscielo.brscispace.com The process often involves multiple static extraction cycles to ensure exhaustive removal of the target analytes. scielo.br
| Parameter | Typical Range/Value | Rationale |
|---|---|---|
| Extraction Solvent | Dichloromethane, Toluene, Acetonitrile | Solvating power for target analytes. scispace.comglsciences.eufrontiersin.org |
| Temperature | 100 - 200 °C | Increases analyte solubility and diffusion. scielo.brscispace.com |
| Pressure | 1500 - 2000 psi | Maintains solvent in a liquid state and enhances matrix penetration. epa.govscielo.br |
| Static Time | 5 - 10 minutes per cycle | Allows for equilibrium to be reached between the sample and the solvent. scielo.br |
| Number of Cycles | 1 - 3 | Ensures complete extraction of the analytes. scielo.br |
Conventional solvent extraction methods, such as Soxhlet and ultrasonic extraction, remain relevant for the isolation of this compound from various samples. nih.govresearchgate.net These techniques are based on the principle of partitioning the analyte from a solid or liquid sample into an immiscible organic solvent in which it is highly soluble. nih.govresearchgate.net
Dichloromethane is a commonly used solvent for the extraction of PAHs and their derivatives due to its ability to dissolve a wide range of organic compounds. researchgate.netresearchgate.net Acetone (B3395972) is another effective solvent, often used in mixtures with other solvents like hexane (B92381), to enhance extraction efficiency. researchgate.net For instance, a mixture of hexane and acetone has been shown to be effective for the extraction of PAHs. nih.gov
The efficiency of solvent extraction can be influenced by factors such as the choice of solvent, extraction time, and the physical properties of the sample matrix. nih.govresearchgate.net For complex matrices like diesel particulate matter, it has been observed that extracting nitro-PAHs can be more challenging, and extraction recoveries may decrease with increasing molecular weight of the analyte. researchgate.net Optimization of the extraction conditions, such as the number of extraction cycles, is often necessary to achieve satisfactory yields. researchgate.net
Chromatographic Separation Techniques
Following extraction and sample clean-up, chromatographic techniques are employed to separate this compound from other co-extracted compounds, allowing for its accurate identification and quantification. Gas chromatography and high-performance liquid chromatography are the two primary methods used for this purpose.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including nitro- and hydroxy-PAHs. gcms.cznih.govresearchgate.net For the analysis of this compound, a key consideration is the potential need for derivatization. The hydroxyl group can make the compound less volatile and more prone to interactions with the GC column, which can lead to poor peak shape and reduced sensitivity. researchgate.net Therefore, a derivatization step, such as silylation, is often performed to convert the hydroxyl group into a less polar and more volatile silyl (B83357) ether. nih.govresearchgate.net
The separation is typically achieved on a capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). nih.gov The choice of detector is critical for achieving the required sensitivity and selectivity. Mass spectrometry is widely used, often in the selected ion monitoring (SIM) mode to enhance sensitivity for target analytes. gcms.cz For nitro-PAHs, negative ion chemical ionization (NICI) mass spectrometry can provide increased sensitivity and selectivity. researchgate.netresearchgate.net
| Parameter | Typical Conditions/Examples | Purpose |
|---|---|---|
| Derivatization | Silylation (e.g., with MTBSTFA) for hydroxyl group | Increases volatility and improves chromatographic performance. researchgate.netresearchgate.net |
| Column Type | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | Separation of analytes based on boiling point and polarity. nih.gov |
| Carrier Gas | Helium or Hydrogen | Transports the analytes through the column. |
| Detector | Mass Spectrometry (MS), often in SIM or MRM mode; NICI for nitro-compounds | Provides sensitive and selective detection and identification. gcms.czresearchgate.netresearchgate.net |
| Detection Limits | Low pg range for related nitro-PAHs | Demonstrates the high sensitivity of the method. gcms.cz |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. thermofisher.com Reversed-phase HPLC is the most common mode of separation for PAHs and their derivatives.
The separation is typically performed on a C18 column, which contains a non-polar stationary phase. researchgate.nethawach.com A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, is used to elute the analytes from the column. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of a wide range of compounds with varying polarities.
Detection in HPLC can be accomplished using several types of detectors. A UV-Vis detector is commonly used, as PAHs and their derivatives exhibit strong absorbance in the ultraviolet region. thermofisher.comingenieria-analitica.com For enhanced sensitivity and selectivity, a fluorescence detector is often preferred, as many PAHs and their hydroxylated metabolites are naturally fluorescent. ingenieria-analitica.comresearchgate.netresearchgate.nethplc.eu By selecting specific excitation and emission wavelengths, it is possible to minimize interferences from the sample matrix. ingenieria-analitica.com
| Parameter | Typical Conditions/Examples | Purpose |
|---|---|---|
| Column Type | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. researchgate.nethawach.com |
| Mobile Phase | Gradient of Acetonitrile and Water | Elution of analytes with varying polarities. |
| Detector | UV-Vis, Fluorescence (FLD) | Sensitive and selective detection of analytes. thermofisher.comingenieria-analitica.com |
| Fluorescence Detection | Wavelength programming for optimal sensitivity | Maximizes signal for specific analytes while minimizing background noise. ingenieria-analitica.com |
Spectrometric Detection Methods
Spectrometric techniques are fundamental for the identification and quantification of this compound, a metabolite of the environmental pollutant 2-nitrofluorene (B1194847). These methods offer high sensitivity and selectivity, which are crucial for analyzing complex biological and environmental samples.
Mass Spectrometry (MS, MS/MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of 2-nitrofluorene and its derivatives, including this compound. nih.gov LC-MS allows for the separation of the compound from a complex matrix, followed by its detection and structural characterization based on its mass-to-charge ratio (m/z).
The use of a moving belt interface in LC-MS has been shown to be effective for characterizing these compounds without compromising the chromatographic performance achieved by high-performance liquid chromatography (HPLC). nih.gov This methodology can generate acceptable mass spectra with as little as 65 nanograms of a substance. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for confirming the identity of the analyte and for distinguishing between isomers. For hydroxylated derivatives of 2-nitrofluorene, LC-MS can effectively determine the position of the hydroxyl groups. nih.gov
Table 1: Overview of LC-MS for this compound Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS) | Separates the analyte from the sample matrix before detection. |
| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization techniques suitable for polar, thermally labile molecules. |
| Detection | Measurement of mass-to-charge ratio (m/z) of the molecular ion and its fragments. | Provides high specificity and structural information. |
| MS/MS | Tandem Mass Spectrometry | Used for precursor ion fragmentation to confirm identity and structure. |
| Application | Identification and quantification in complex matrices. | Can determine the position of the hydroxyl group on the fluorene (B118485) backbone. nih.gov |
Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS)
Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS) is a highly sensitive ionization technique particularly well-suited for electrophilic compounds that can readily capture a thermal electron. The nitro group in this compound makes it an ideal candidate for this method.
In NICI, a reagent gas like methane (B114726) or ammonia (B1221849) is introduced into the ion source, leading to the formation of low-energy thermal electrons. nih.gov When an analyte like this compound enters the ion source, it can capture an electron, forming a stable molecular anion ([M]⁻) or a fragment anion. This process is highly efficient for compounds with high electron affinity, resulting in significantly enhanced sensitivity compared to other ionization methods. nih.gov This "soft" ionization technique often produces less fragmentation, leading to an abundant molecular ion, which is beneficial for quantitative analysis. nih.gov
Table 2: Principles of NICI-MS for this compound Detection
| Feature | Principle | Advantage for this compound |
|---|---|---|
| Ionization Mechanism | Electron capture by an electrophilic analyte. | The nitro group provides high electron affinity, leading to efficient ionization. |
| Ion Formation | Primarily forms a molecular anion ([M]⁻). | Minimizes fragmentation, increasing the signal for the target analyte. nih.gov |
| Sensitivity | Very high for electrophilic compounds. | Allows for the detection of trace amounts in environmental or biological samples. |
| Selectivity | High, as not all compounds ionize efficiently under NICI conditions. | Reduces background noise and interference from matrix components. |
Fluorescence Detection
Fluorescence detection is a highly sensitive spectrometric method based on a molecule's ability to absorb light at a specific wavelength and emit light at a longer wavelength. While fluorene and many of its derivatives are known to be fluorescent, the applicability of this technique for this compound requires careful consideration. The presence of a nitro group (-NO2) on the aromatic ring often leads to quenching of fluorescence, which can significantly reduce or eliminate the emission signal. Therefore, direct fluorescence detection of this compound may be challenging.
However, derivatization strategies could potentially be employed to convert the molecule into a more fluorescent derivative, or indirect methods could be developed.
Chemiluminescence Detection
Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. CL detection methods are known for their exceptional sensitivity because, in the absence of the chemical reaction, there is no light emission, resulting in a very low background signal. nih.gov
While direct chemiluminescence methods for this compound are not widely reported, indirect methods based on the inhibition or enhancement of a known CL system have been developed for similar compounds. For instance, a chemiluminescence assay has been described for the detection of 2-hydroxyfluorene. nih.govsemanticscholar.org This method is based on the ability of 2-hydroxyfluorene to inhibit the CL reaction of the G-quadruplex/hemin complex, H2O2, and luminol (B1675438). nih.gov The decrease in CL intensity is proportional to the concentration of the analyte. nih.gov A similar principle could potentially be adapted for the detection of this compound.
Table 3: Principle of Indirect Chemiluminescence Assay for Hydroxyfluorene Derivatives
| Step | Process | Description |
|---|---|---|
| 1. CL System | G-quadruplex/hemin complex + H2O2 + Luminol | This system has peroxidase-like activity, catalyzing the oxidation of luminol to produce a strong chemiluminescent signal. nih.gov |
| 2. Analyte Introduction | Addition of hydroxyfluorene derivative | The analyte competes in the oxidation reaction mediated by the DNAzyme. nih.gov |
| 3. Signal Inhibition | Decrease in CL intensity | The participation of the analyte in the reaction reduces the rate of luminol oxidation, thereby quenching the light emission. nih.gov |
| 4. Quantification | Measurement of ΔI | The difference in CL intensity before and after the addition of the analyte is used for quantification. nih.gov |
Method Validation and Quality Control
The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose. europa.eu For the detection and quantification of this compound, a comprehensive validation process must be undertaken to demonstrate the reliability, accuracy, and precision of the results. The validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eufda.gov
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In chromatographic methods, this is often demonstrated by achieving baseline separation of the analyte peak from all other peaks.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by a linear regression analysis of the calibration curve.
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of recovery is calculated. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or different equipment.
Reproducibility: Precision between different laboratories. europa.eu
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, temperature, flow rate). This provides an indication of its reliability during normal usage. europa.eu
Table 4: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Method of Evaluation | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Comparison of analyte signal in a sample versus a blank and a spiked sample. Peak purity analysis (e.g., with DAD or MS detectors). | No significant interference at the retention time of the analyte. Peak should be spectrally pure. |
| Linearity | Analysis of at least 5 concentrations across the range. Plot of response vs. concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Analysis of samples spiked with known concentrations of the analyte (at least 3 levels). | Recovery typically within 80-120% of the true value. |
| Precision (Repeatability) | Multiple analyses (e.g., n=6) of a sample at the same concentration. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 or based on the standard deviation of the response and the slope of the calibration curve. | N/A |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 or based on the standard deviation of the response and the slope of the calibration curve. | N/A |
| Robustness | Deliberate variation of method parameters (e.g., pH ±0.2, temperature ±5°C). | RSD of results should remain within acceptable limits. |
Structure Activity Relationship Sar Studies of 5 Hydroxy 2 Nitrofluorene and Analogues
Correlation of Structural Features with Biological Activity Mechanisms
The biological activity of many nitrofluorene derivatives, particularly their mutagenicity and carcinogenicity, is not caused by the parent molecule itself but by its metabolic activation products. The central mechanism involves the enzymatic reduction of the nitro group to form highly reactive intermediates. nih.govnih.govnih.gov This process is heavily influenced by the presence and position of other functional groups on the fluorene (B118485) ring system.
The primary mechanism for the genotoxicity of nitrofluorenes is initiated by the reduction of the nitro group (-NO₂) to a nitroso (-NO) derivative, which is further reduced to an N-hydroxyamino intermediate (-NHOH). nih.gov This N-hydroxyamino species can be further activated, for example, through esterification, to form a reactive nitrenium ion. This electrophilic ion can then form covalent adducts with nucleophilic sites in cellular macromolecules, most critically DNA, leading to mutations. nih.gov
The rate of this critical nitroreduction step is a key determinant of biological activity and is highly sensitive to the electronic properties of other substituents on the aromatic rings.
Role of the Nitro Group: The nitro group is a strong electron-withdrawing group, and its reduction is the essential first step for metabolic activation. researchgate.netnih.gov The mutagenic potential of nitrated fluorenes has been observed to increase with the addition of more nitro groups, up to a trisubstituted state. nih.govacs.org
Research comparing the rates of amine formation (the final product of nitroreduction) for C-9 substituted 2-nitrofluorenes provides a clear illustration of this structure-activity relationship. The rate for 9-oxo-2-NF is greater than that for 9-hydroxy-2-NF, which in turn is greater than that for the unsubstituted 2-NF. nih.govacs.org
| Compound | Substitution at C-9 | Relative Rate of Amine Formation |
|---|---|---|
| 9-oxo-2-nitrofluorene | Oxo (=O) | +++ (Highest) |
| 9-hydroxy-2-nitrofluorene | Hydroxyl (-OH) | ++ (Intermediate) |
| 2-nitrofluorene | None (-CH₂) | + (Lowest) |
While specific mutagenicity data for 5-Hydroxy-2-nitrofluorene is not extensively documented in the reviewed literature, the principles of SAR suggest that the position of the hydroxyl group is critical. Hydroxylation is a common metabolic pathway for 2-nitrofluorene, with various hydroxylated metabolites being identified in vivo, some of which are highly mutagenic. nih.govnih.govsemanticscholar.org The hydroxyl group's location, as in the 5-position, would alter the electron density distribution across the fluorene ring system, thereby influencing the electrochemical potential of the nitro group and its susceptibility to enzymatic reduction.
Impact of Substitution Patterns on Reactivity and Environmental Fate
The substitution pattern on the fluorene nucleus dictates not only its biological interactions but also its chemical reactivity and subsequent behavior and persistence in the environment. The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group in this compound is key to understanding its environmental profile.
Chemical Reactivity: The reactivity of an aromatic system is governed by the electronic effects of its substituents.
Nitro Group: As a powerful deactivating group, the -NO₂ substituent withdraws electron density from the aromatic rings, making the compound less susceptible to electrophilic attack (e.g., further nitration, halogenation) than the parent fluorene molecule. nih.govmasterorganicchemistry.com
Hydroxyl Group: Conversely, the -OH group is a strong activating group, donating electron density to the ring system via resonance. masterorganicchemistry.com This enhances the ring's nucleophilicity and makes it more susceptible to electrophilic attack, typically directing incoming electrophiles to the ortho and para positions.
In this compound, these opposing effects create a complex reactivity profile. The hydroxyl group at position 5 would strongly activate that ring for electrophilic substitution, while the nitro group at position 2 deactivates its ring. The electron-deficient nature imparted by the nitro group also makes the compound more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring.
Environmental Fate: The environmental fate of this compound is determined by its susceptibility to various degradation processes, including biodegradation and photodegradation.
Biodegradation: This is a major pathway for the breakdown of nitroaromatic compounds in soil and water. cswab.org The process can occur under both aerobic and anaerobic conditions.
Aerobic degradation often involves the enzymatic addition of oxygen atoms to the aromatic ring by dioxygenases, leading to ring cleavage and the eventual release of the nitro group as nitrite (B80452). cswab.orgpjoes.com The presence of a hydroxyl group can serve as an initial point of enzymatic attack, potentially facilitating this process.
Anaerobic degradation typically proceeds via the reduction of the nitro group, similar to the metabolic activation pathway in organisms. pjoes.com This can lead to the formation of aromatic amines (e.g., 5-hydroxy-2-aminofluorene), which may be more or less toxic and have different degradation profiles than the parent compound.
Photodegradation: Like other polycyclic aromatic hydrocarbons (PAHs), nitrofluorenes can be degraded by sunlight in the atmosphere and surface waters. rsc.orgbham.ac.uk The absorption of UV radiation can excite the molecule, leading to chemical reactions, including oxidation. The presence of both nitro and hydroxyl groups would be expected to influence the molecule's absorption spectrum and its photochemical stability.
The substitution pattern directly impacts these pathways. For instance, electron-withdrawing groups can make the aromatic ring more resistant to oxidative degradation but more susceptible to reductive pathways. The hydroxyl group, by increasing water solubility and providing a site for enzymatic action, may enhance the rate of biodegradation compared to the non-hydroxylated 2-nitrofluorene.
| Substitution Pattern | Influence on Chemical Reactivity | Expected Impact on Environmental Fate |
|---|---|---|
| Unsubstituted (e.g., 2-Nitrofluorene) | Ring is deactivated to electrophilic attack; susceptible to nitroreduction. | Moderately persistent; subject to both aerobic and anaerobic biodegradation. |
| Hydroxyl-substituted (e.g., this compound) | Dual influence: -OH group activates its ring to electrophilic attack, while -NO₂ deactivates the other. May alter the potential for nitroreduction. | Potentially enhanced biodegradation due to increased polarity and a site for enzymatic attack. Photodegradation profile may be altered. |
| Additional Nitro Group (e.g., Dinitrofluorene) | Strongly deactivated to electrophilic attack; more susceptible to nucleophilic attack and nitroreduction. | May be more recalcitrant to aerobic degradation but more readily transformed under anaerobic (reducing) conditions. |
| C-9 Oxidation (e.g., 9-Oxo-2-nitrofluorene) | Electron-withdrawing oxo group further facilitates nitroreduction. | Increased susceptibility to reductive transformation pathways (both biotic and abiotic). |
Q & A
Q. What analytical methodologies are recommended for identifying 5-Hydroxy-2-nitrofluorene and its metabolites in biological samples?
To detect and quantify this compound and its metabolites (e.g., 7-hydroxy-2-nitrofluorene, aminofluorene derivatives), researchers typically use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) . This combination offers high sensitivity and specificity, especially when paired with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix interference. For instance, in rat and dog models, LC-MS/MS has been employed to track nitro-reduction and hydroxylation products in plasma and urine .
Q. How are the metabolic pathways of this compound experimentally validated in mammalian systems?
Metabolic studies often involve radiolabeled compounds (e.g., C-labeled this compound) administered to animal models. Tissues and biofluids are analyzed via autoradiography and LC-MS to map metabolite distribution. For example, rats predominantly produce 5-hydroxy-2-aminofluorene, while dogs show higher 7-hydroxylation activity. These pathways are confirmed by isolating metabolites and comparing retention times/mass spectra to synthetic standards .
Advanced Research Questions
Q. How do interspecies differences in this compound metabolism impact toxicological risk assessment?
Interspecies variations (e.g., rats vs. dogs) arise from differences in cytochrome P450 (CYP) enzyme activity and nitroreductase expression. To address this, researchers use:
- Human hepatocyte cultures : To assess metabolic relevance to humans.
- In vitro microsomal assays : To compare enzymatic kinetics across species.
- QSAR modeling : To predict human metabolic outcomes based on structural analogs.
Such approaches reduce reliance on animal models and improve extrapolation accuracy .
Q. What strategies resolve contradictions in reported metabolic pathways of this compound across studies?
Contradictions may stem from differences in dosing, analytical sensitivity, or model systems. Harmonization strategies include:
- Protocol standardization : Fixed-dose regimens, uniform LC-MS parameters.
- Cross-lab replication : Independent validation of metabolite profiles.
- Knockout models : Isolating enzymatic contributions (e.g., CYP1A2 or nitroreductase knockout mice).
These methods help clarify whether discrepancies are biological or methodological .
Q. Can this compound serve as a biomarker for environmental exposure to nitroaromatic compounds?
Yes, as a stable metabolite of 2-nitrofluorene (an environmental pollutant), its urinary levels correlate with exposure. Validation requires:
- Matrix-specific calibration : Establishing curves in urine/serum.
- Precision testing : Intra-/inter-day relative standard deviation (RSD) <15%.
- Specificity checks : Testing against structurally similar compounds (e.g., 2-aminofluorene).
Biomarker utility is enhanced by pairing with population-level exposure data .
Key Research Findings
Q. Table 1: Major Metabolites of this compound in Mammalian Models
Q. Table 2: Methodological Recommendations for Contradiction Analysis
| Issue | Resolution Strategy | Example Application |
|---|---|---|
| Variable dosing regimens | Standardize doses (mg/kg) across studies | Fixed 10 mg/kg oral gavage |
| Analytical sensitivity gaps | Use LC-MS/MS with ≤0.1 ng/mL LOD | Quantify trace urinary levels |
| Species-specific enzyme activity | Compare human hepatocytes vs. rodent models | CYP isoform activity profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
